(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol
Description
(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative featuring a hydroxymethyl group at the 3-position and a para-methylphenyl (p-tolyl) substituent at the 5-position of the pyrazole ring. Its molecular formula is C₁₁H₁₂N₂O (calculated molecular weight: 188.23 g/mol). The compound’s structure combines aromaticity from the p-tolyl group with the hydrogen-bonding capability of the hydroxymethyl moiety, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-14)12-13-11/h2-6,14H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYYAYZUPLLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357377 | |
| Record name | AC1LGW5X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724743-26-4 | |
| Record name | AC1LGW5X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of p-tolylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to introduce the methanol group. Common reagents used in these reactions include hydrazine derivatives, aldehydes or ketones, and reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(p-Tolyl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Anti-inflammatory Properties
One of the prominent applications of (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol is its potential as an anti-inflammatory agent. Research has indicated that derivatives of pyrazole compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Notably, compounds similar to this compound have shown promising results in inhibiting COX-2, which is often implicated in various inflammatory diseases .
Antitumor Activity
Studies have also highlighted the antitumor potential of pyrazole derivatives. For instance, this compound may contribute to the development of new anti-cancer therapeutics by modulating pathways involved in tumor progression and metastasis. Its structural similarities with known anti-cancer agents suggest that it could be further explored for its efficacy against specific cancer types .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. It can be used to generate a variety of pyrazole derivatives through reactions with different electrophiles or nucleophiles. This versatility makes it valuable in the synthesis of complex organic molecules for pharmaceutical applications .
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationships (SAR) of pyrazole compounds has provided insights into how modifications to the this compound structure can enhance its biological activity. Understanding these relationships is crucial for designing more potent derivatives with targeted therapeutic effects .
Polymer Chemistry
In addition to its medicinal applications, this compound can be utilized in polymer chemistry. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The p-tolyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The following table compares key properties of (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol with structurally similar pyrazole-methanol derivatives:
Key Observations:
- Hydrogen Bonding : All analogs retain the hydroxymethyl group, enabling hydrogen bonding critical for crystal packing (e.g., SHELX-refined structures ) or biological target interactions.
- Steric Effects : The tert-butyl analog () exhibits greater steric hindrance, which may limit reactivity but enhance thermal stability.
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing : The tert-butyl analog’s stability in crystal lattices () contrasts with the p-tolyl compound, where aromatic stacking may dominate. SHELX software () is widely used to refine such structures.
- Hydrogen-Bonding Networks: The unsubstituted (1H-pyrazol-3-yl)methanol () forms simpler hydrogen-bonding patterns, while bulkier substituents (e.g., p-tolyl) introduce complexity in supramolecular assembly .
Biological Activity
The compound (5-(p-Tolyl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is . The structure features a pyrazole ring substituted with a para-tolyl group and a hydroxymethyl group. This unique arrangement may influence its solubility and interaction with biological targets.
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. A common method involves the reaction of p-tolylhydrazine with appropriate aldehydes under acidic conditions, followed by reduction to yield the methanol derivative. This multi-step organic synthesis highlights the versatility of pyrazole derivatives in medicinal chemistry.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including This compound , exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for related compounds have been reported in the low micromolar range, suggesting potent anti-inflammatory effects .
Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that compounds structurally related to This compound can inhibit tumor cell proliferation. For example, one study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells for a closely related pyrazole compound . This suggests that This compound may also possess similar anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been widely documented. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) . This indicates that This compound could be a candidate for further investigation in treating bacterial infections.
Case Studies and Research Findings
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Interaction with Biological Targets : Binding studies suggest that pyrazole derivatives can interact with specific receptors or proteins involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
